Defined Stereochemical Configuration: (3S) vs. (3R) Epimer
This compound is specifically defined with a (3S)-hydroxy stereochemistry, distinguishing it from the non-physiological (3R) epimer [1]. (3R)-hydroxyacyl-CoA epimers are known intermediates that require specific epimerases for conversion to the (3S)-form, which is the exclusive substrate for the mitochondrial trifunctional protein (MTP) complex, including LCHAD [2]. Using a racemic mixture or undefined stereoisomer introduces an uncontrolled variable, as the (3R)-epimer is not a substrate for LCHAD and may act as an inhibitor [2]. While precise Ki or Km values for this specific compound are not publicly reported, the established mechanism of 3-hydroxyacyl-CoA epimerase confirms the strict stereochemical requirement for the (3S)-epimer in physiological oxidation [3].
| Evidence Dimension | Stereochemical Configuration at C3 |
|---|---|
| Target Compound Data | (3S)-hydroxy configuration |
| Comparator Or Baseline | (3R)-hydroxy epimer or racemic mixture |
| Quantified Difference | Not a substrate for LCHAD; requires epimerase conversion (qualitative class-level difference) |
| Conditions | In vitro enzymatic assays with LCHAD (EC 1.1.1.211) or the mitochondrial trifunctional protein complex |
Why This Matters
Procurement of a product with a rigorously defined (3S)-stereocenter is essential for generating reproducible, physiologically relevant kinetic and metabolic flux data that are not confounded by the presence of a non-native epimer.
- [1] ChEBI. (2024). (3S,5Z)-3-hydroxytetradec-5-enoyl-CoA (CHEBI:88072). European Bioinformatics Institute. View Source
- [2] Eaton, S., Bartlett, K., & Pourfarzam, M. (1996). Mammalian mitochondrial beta-oxidation. Biochemical Journal, 320(2), 345-357. View Source
- [3] Yang, S. Y., & Elzinga, M. (1993). Association of both enoyl-CoA hydratase and 3-hydroxyacyl-CoA epimerase with the large subunit of the fatty acid oxidation complex from Escherichia coli. Journal of Biological Chemistry, 268(9), 6588-6592. View Source
